



Applications of UMB-136 in HIV-1 Latency Research

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Compound of Interest		
Compound Name:	UMB-32	
Cat. No.:	B15569035	Get Quote

Note: Initial research indicates that the compound of interest in the context of HIV-1 latency is UMB-136, a novel bromodomain inhibitor. The following application notes and protocols are based on the available scientific literature for UMB-136.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to a cure. These reservoirs consist of long-lived, resting CD4+ T cells harboring integrated but transcriptionally silent provirus, which are not targeted by current antiretroviral therapy (ART). [1][2][3][4][5] The "shock and kill" strategy aims to eliminate these latent reservoirs by reactivating viral gene expression with Latency Reversing Agents (LRAs), thereby making the infected cells visible to the immune system for clearance.[4][6] UMB-136 is a recently developed LRA that has shown promise in reactivating latent HIV-1.[6][7]

UMB-136 is a novel bromodomain inhibitor that functions by specifically binding to BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[6] This interaction is crucial for promoting the association of Tat and the Positive Transcription Elongation Factor b (P-TEFb), a key step in initiating and elongating HIV-1 transcription.[6] These application notes provide an overview of the use of UMB-136 in HIV-1 latency research, including its mechanism of action, experimental protocols, and relevant data.

Data Presentation



Methodological & Application

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The following table summarizes the quantitative data from studies evaluating the efficacy of UMB-136 in reactivating latent HIV-1 in various cell models.



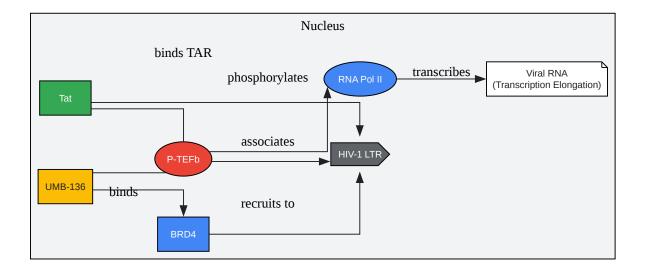
Cell Model	Treatment	Concentrati on	Outcome Measure	Result	Reference
J-Lat 6.3 (CD4+ T cell)	UMB-136	2.5 μΜ	% GFP- positive cells	~15%	[6][7]
5 μM	~20%	[6][7]			
JQ1	1 μΜ	No significant effect	[6][7]	_	
J-Lat 8.4 (CD4+ T cell)	UMB-136	2.5 μΜ	% GFP- positive cells	~10%	[6][7]
5 μΜ	~15%	[6][7]			
JQ1	1 μΜ	No significant effect	[6][7]		
J-Lat 9.2 (CD4+ T cell)	UMB-136	2.5 μΜ	% GFP- positive cells	~12%	[6][7]
5 μΜ	~18%	[6][7]			
JQ1	1 μΜ	No significant effect	[6][7]		
J-Lat 10.4 (CD4+ T cell)	UMB-136	2.5 μΜ	% GFP- positive cells	~8%	[6][7]
5 μΜ	~12%	[6][7]			
JQ1	1 μΜ	No significant effect	[6][7]		
THP89GFP (monocyte/m acrophage)	UMB-136	5 μΜ	% GFP- positive cells	Substantial reactivation	[6][7]
JQ1	1 μΜ	No significant effect	[6][7]		
Primary CD4+ T cells	UMB-136	2.5 μΜ	Viral mRNA in supernatant	Significant increase	[6][7]



(PBMCs)					
JQ1	1 μΜ	No significant effect	[6][7]		
Primary CD4+ T cells (TMCs)	UMB-136	2.5 μΜ	Viral mRNA in supernatant	Significant increase	[6][7]
JQ1	1 μΜ	No significant effect	[6][7]		

Signaling Pathway of UMB-136 in HIV-1 Reactivation

The proposed mechanism of action for UMB-136 involves its interaction with the BET protein BRD4, which plays a critical role in regulating HIV-1 transcription. In latently infected cells, the HIV-1 promoter is often in a repressed state. UMB-136, by binding to BRD4, facilitates the recruitment and assembly of the transcriptional machinery necessary for robust viral gene expression. Specifically, it promotes the association of the viral trans-activator protein Tat with the P-TEFb complex, which is essential for the transition from transcription initiation to elongation.





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Caption: UMB-136 mediated reactivation of HIV-1 transcription.

Experimental Protocols In Vitro HIV-1 Latency Reactivation Assay in J-Lat Cell Lines

This protocol describes the use of Jurkat-derived T-cell lines (J-Lat) that contain a latent, integrated HIV-1 provirus with a GFP reporter to screen for latency-reversing activity.

Materials:

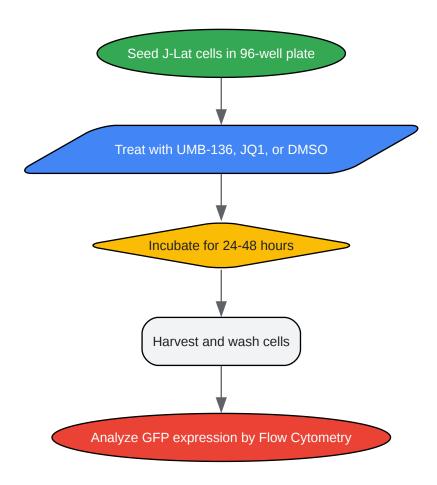
- J-Lat cell clones (e.g., 6.3, 8.4, 9.2, 10.4)
- UMB-136
- JQ1 (as a control)
- Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)
- 96-well culture plates
- Flow cytometer

Procedure:

- Seed J-Lat cells in a 96-well plate at a density of 1 x 10 5 cells/well in 200 μ L of complete RPMI-1640 medium.
- Prepare stock solutions of UMB-136 and JQ1 in DMSO.
- Treat the cells with UMB-136 at final concentrations of 2.5 μ M and 5 μ M.
- Treat control wells with JQ1 at a final concentration of 1 μ M.
- Include a DMSO-only control.



- Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
- After incubation, harvest the cells and wash them with PBS.
- Resuspend the cells in FACS buffer (PBS with 2% FBS).
- Analyze the percentage of GFP-positive cells using a flow cytometer.



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Caption: Workflow for J-Lat cell latency reactivation assay.

HIV-1 Reactivation in a Primary CD4+ T Cell Model of Latency

This protocol outlines a method to assess the latency-reversing activity of UMB-136 in a more physiologically relevant primary cell model.



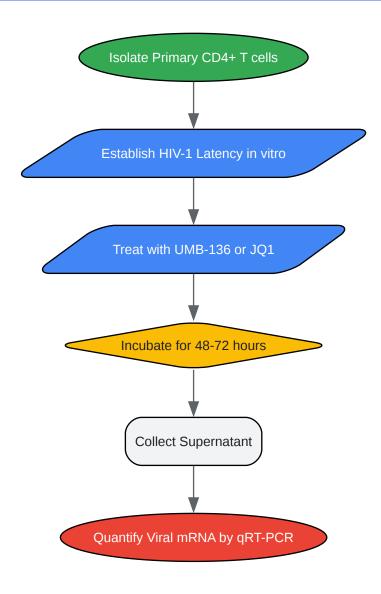
Materials:

- Peripheral blood mononuclear cells (PBMCs) or tonsillar mononuclear cells (TMCs) from healthy donors
- CD4+ T cell isolation kit
- Wild-type HIV-1 NL4-3 virus
- UMB-136
- JQ1
- Complete RPMI-1640 medium
- Reagents for qRT-PCR to measure viral mRNA

Procedure:

- Isolate CD4+ T cells from PBMCs or TMCs using a negative selection kit.
- Establish a primary cell model of HIV-1 latency as previously described (e.g., the Planelles model).[7] This typically involves activating the CD4+ T cells, infecting them with HIV-1, and then allowing them to return to a resting state.
- Once latency is established, treat the latently infected primary CD4+ T cells with UMB-136 (2.5 μ M) or JQ1 (1 μ M).
- Include an untreated control.
- Incubate the cells for 48-72 hours.
- Collect the cell culture supernatant.
- Isolate viral RNA from the supernatant.
- Quantify the amount of newly produced HIV-1 viruses by measuring viral mRNA levels using a qRT-PCR assay.[6][7]





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Caption: Workflow for primary CD4+ T cell latency reactivation assay.

Conclusion

UMB-136 is a potent latency-reversing agent that effectively reactivates latent HIV-1 in both cell line and primary cell models.[6][7] Its mechanism of action, involving the specific binding to BRD4 and promotion of the Tat/P-TEFb association, provides a clear rationale for its activity. The experimental protocols provided here offer a framework for researchers to investigate the potential of UMB-136 and other novel LRAs in the ongoing effort to develop a curative therapy for HIV-1 infection.



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